4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride
Description
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride is a heterocyclic compound combining a piperidine ring with a 1,2,4-triazole moiety via a methyl linker. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
Molecular Formula |
C8H15ClN4 |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
4-(1,2,4-triazol-4-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)5-12-6-10-11-7-12;/h6-9H,1-5H2;1H |
InChI Key |
NCWJDKRAGOPPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=NN=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Intermediate
A common starting point is the derivatization of piperidine or its protected forms. For example, 1-(4-toluenesulfonyl)-4-substituted piperidines are synthesized through sulfonylation of piperidine derivatives with 4-toluenesulfonyl chloride under basic aqueous conditions, maintaining pH ~10 for optimal yield. This intermediate serves as a platform for further functional group transformations such as hydrazide and thiocarbonyl derivatives.
Construction of the 1,2,4-Triazole Ring
The 1,2,4-triazole nucleus is typically synthesized via cyclization reactions involving hydrazine derivatives and isothiocyanates or thiosemicarbazides:
- Heating formylthiosemicarbazide above 190°C without solvent yields 1,2,4-triazole-3-thione derivatives.
- Cyclization of 1-benzoyl-3-thiosemicarbazide in the presence of aqueous sodium hydroxide or sodium ethoxide and hydrazine hydrate also affords substituted 1,2,4-triazole-3-thiones.
- Alternatively, hydrazide intermediates react with methyl isothiocyanate under reflux to form triazole-thio derivatives.
Linking the Triazole to Piperidine
The key step involves nucleophilic substitution or coupling of the triazole ring onto the piperidine scaffold, often via a methylene linker:
- The reaction of 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine with various electrophiles such as N-alkyl/phenyl/aryl-2-bromo ethanamides forms the corresponding thioether-linked triazole-piperidine derivatives.
- This reaction is typically conducted in aqueous or alcoholic media with stirring at controlled temperatures to optimize yield.
- The product precipitates upon addition of ice-cold water, facilitating isolation.
Formation of Hydrochloride Salt
The final step involves acidification of the free base compound with hydrochloric acid or other inorganic acids to form the hydrochloride salt, enhancing solubility and stability.
Representative Synthetic Scheme and Conditions
| Step | Reactants / Intermediates | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | Piperidine + 4-toluenesulfonyl chloride | Na2CO3 (aq), pH 10, RT | 1-(4-toluenesulfonyl)piperidine | Sulfonylation |
| 2 | 1-(4-toluenesulfonyl)piperidine + Hydrazine monohydrate | Reflux in MeOH, 4 h | Hydrazide intermediate | Monitored by TLC |
| 3 | Hydrazide intermediate + Methyl isothiocyanate | Reflux in EtOH, 2 h | Triazole-thio intermediate | Formation of 1,2,4-triazole ring |
| 4 | Triazole-thio intermediate + N-alkyl/aryl-2-bromo ethanamide | Aqueous basic medium, RT | 4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine derivatives | Nucleophilic substitution |
| 5 | Free base compound + HCl | Acidification | Hydrochloride salt | Salt formation for stability |
Research Findings and Optimization
- The use of bases such as triethylamine or 4-dimethylaminopyridine accelerates the nucleophilic substitution step, improving yield and purity.
- Solvent choice is critical; polar aprotic solvents like dimethylformamide and dimethyl sulfoxide are preferred for coupling reactions, while non-polar solvents serve as anti-solvents to precipitate the product.
- Microwave-assisted synthesis has been explored for related triazole derivatives, significantly reducing reaction times and improving yields compared to conventional reflux methods.
- Spectroscopic characterization (IR, 1D-NMR, EI-MS) confirms the structure and purity of intermediates and final products.
- Enzyme inhibition studies on related triazole-piperidine derivatives reveal potent biological activity, supporting the synthetic approach for pharmacological applications.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Base used | Triethylamine, 4-dimethylaminopyridine | Enhances reaction rate and yield |
| Solvent | Dimethylformamide, ethanol, methanol | Solubility and reaction medium |
| Temperature | Room temperature to reflux (25°C–80°C) | Controls reaction kinetics |
| Reaction time | 2–6 hours | Dependent on step and method |
| Purification | Precipitation via anti-solvent, recrystallization | Improves purity and yield |
| Salt formation | HCl or other inorganic acids | Stabilizes compound for handling |
Chemical Reactions Analysis
Types of Reactions
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole oxides, while substitution reactions can yield a variety of substituted triazole or piperidine derivatives .
Scientific Research Applications
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis . The piperidine ring may also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Hydrochloride (CAS 297171-80-3)
- Molecular Formula : C₈H₁₅ClN₄
- Molecular Weight : 202.68
- Key Features : Methyl substitution at the 3-position of the triazole ring.
- Storage : Requires inert atmosphere and room temperature .
- Hazard Profile : Includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H332/H335) .
Comparison :
- The methyl group at the triazole’s 3-position (vs.
Piperidine, 3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)-, Hydrochloride (1:2) (CAS 1305712-63-3)
Salt Form Variations
4-(4H-1,2,4-Triazol-4-yl)piperidine Dihydrochloride
- Molecular Formula : C₇H₁₁Cl₂N₄
- Key Features : Dihydrochloride salt form.
- Implications: Higher solubility in aqueous media compared to the monohydrochloride form, though stability may vary under physiological conditions .
Functional Group Replacements
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]piperidine Hydrochloride (CAS 263383-24-0)
- Molecular Formula : C₁₄H₁₈ClN₃O₂
- Molecular Weight : 295.77
- Key Features : Replacement of triazole with oxadiazole.
- Implications : Oxadiazole’s electron-withdrawing nature may reduce hydrogen-bonding capacity compared to triazole, altering pharmacokinetic profiles .
4-(4-Methylbenzoyl)piperidine Hydrochloride (CAS 42060-84-4)
Structural Hybrids with Extended Linkers
1-(2-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)ethyl)piperidine Hydrochloride (3o)
Comparative Data Table
Pharmacological and Industrial Implications
- Triazole vs. Oxadiazole : Triazole’s hydrogen-bonding capacity makes it favorable for targeting enzymes (e.g., CYP450), while oxadiazole derivatives are explored in antimicrobial agents .
- Salt Forms : Hydrochloride salts improve bioavailability, but dihydrochlorides may offer better crystallinity for formulation .
- Substituent Effects : Methyl and cyclopropyl groups modulate lipophilicity, impacting blood-brain barrier penetration—critical for CNS drug design .
Biological Activity
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride is a heterocyclic compound notable for its dual structural components: a piperidine ring and a triazole moiety. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound, supported by case studies, research findings, and comparative analyses with related compounds.
The molecular formula for this compound is with a molecular weight of approximately 202.68 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological applications .
The biological activity of this compound is largely attributed to the triazole ring, known for its ability to inhibit ergosterol synthesis in fungi, thereby affecting cell membrane integrity. This mechanism positions it as a potential antifungal agent against various pathogens . Additionally, the piperidine structure suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit significant antifungal properties. For instance, this compound has been evaluated for its efficacy against several fungal strains. Preliminary studies suggest that it effectively inhibits the growth of pathogenic fungi by disrupting ergosterol biosynthesis .
Comparative Antifungal Activity
A comparative analysis of similar triazole-containing compounds reveals variations in antifungal potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds:
| Compound Name | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | TBD | Moderate |
| Fluconazole | 8 | High |
| Voriconazole | 0.5 | Very High |
Note: TBD = To Be Determined based on ongoing research.
Anticancer Activity
In addition to antifungal properties, the compound has been investigated for anticancer effects. A study involving various triazole derivatives demonstrated that modifications to the triazole ring could enhance cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .
Case Study: HepG2 Cell Line
In a recent study assessing the anticancer potential of triazole derivatives:
- Compound : 6d (related derivative)
- IC50 Value : 13.004 µg/mL (most potent)
The study indicated that structural modifications significantly influenced anticancer activity, with certain substitutions yielding higher potency against HepG2 cells .
Neuropharmacological Potential
The piperidine component may also contribute to neuropharmacological activities. Compounds with piperidine structures have been associated with modulation of neurotransmitter systems, suggesting potential therapeutic roles in conditions such as schizophrenia and depression. Further studies are warranted to explore these implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
